molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Cat. No.: B1588564
CAS No.: 88767-98-0
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-LLVKDONJSA-N
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Mechanism of Action

Target of Action

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that primarily targets carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, serving as a bridge in the transfer of electrons during these processes.

Mode of Action

The interaction of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with its targets involves the introduction of a trifluoromethyl group into the carbon-centered radical intermediates . This process, known as trifluoromethylation, results in the formation of a new compound with altered properties.

Biochemical Pathways

The introduction of the trifluoromethyl group by Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate affects various biochemical pathways. It primarily influences the pathways involving carbon-centered radical intermediates . The downstream effects include the alteration of the chemical and metabolic stability of the compounds involved in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate significantly impact its bioavailability. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve absorption and distribution within the body . .

Result of Action

The molecular and cellular effects of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate’s action primarily involve the alteration of the properties of the target compounds. The introduction of the trifluoromethyl group can enhance the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

The action, efficacy, and stability of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be influenced by various environmental factors. For instance, the process of photoredox catalysis, which is involved in the compound’s mode of action, can be performed under visible light irradiation and operationally simple conditions at room temperature . Therefore, factors such as light exposure and temperature can potentially affect the compound’s action.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonyl derivatives .

Properties

IUPAC Name

ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446233
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88767-98-0
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
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ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
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ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

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